6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Medicinal Chemistry Process Chemistry Synthetic Methodology

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS 66346-94-9) is a heterocyclic small molecule with the molecular formula C9H15N5 and molecular weight of 193.25 g/mol. The compound features a pyridazine core substituted at the 3-position with a primary amine group (-NH2) and at the 6-position with a 4-methylpiperazin-1-yl moiety.

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
CAS No. 66346-94-9
Cat. No. B1369472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
CAS66346-94-9
Molecular FormulaC9H15N5
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)N
InChIInChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11)
InChIKeyXZGRUEIFRPTITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS 66346-94-9): Chemical Identity and Procurement Context for Research Use


6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS 66346-94-9) is a heterocyclic small molecule with the molecular formula C9H15N5 and molecular weight of 193.25 g/mol [1]. The compound features a pyridazine core substituted at the 3-position with a primary amine group (-NH2) and at the 6-position with a 4-methylpiperazin-1-yl moiety [2]. Its predicted physicochemical properties include a computed XLogP3-AA value of -0.2, topological polar surface area of 58.3 Ų, a predicted boiling point of 439.4±45.0 °C at 760 Torr, predicted density of 1.196±0.06 g/cm³ at 20 °C, and predicted pKa of 8.14±0.10 . The compound is commercially available as a pale-yellow to yellow-brown solid from multiple research chemical suppliers, typically at ≥95% purity, and is handled under standard laboratory safety precautions including storage at room temperature in inert atmosphere protected from light .

Why 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Cannot Be Interchanged with Closely Related Pyridazine Analogs


Scientific and industrial users cannot simply substitute 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine with other pyridazin-3-amine derivatives or piperazine-containing analogs without experimental validation, due to quantifiable differences in synthesis efficiency and divergent application profiles. While structurally similar compounds such as 6-(piperidin-1-yl)pyridazin-3-amine or unsubstituted piperazine analogs may share the pyridazine scaffold, the specific combination of a free primary amine at the 3-position and an N-methylpiperazine moiety at the 6-position confers distinct physicochemical properties (computed XLogP3-AA = -0.2 [1]) and documented synthetic utility that are not universally present across the class. Furthermore, the compound has established use as a reactant for preparing potent and selective cyclin-dependent kinase 4 (CDK4) inhibitors, a documented application that is not claimed for close analogs lacking the same substitution pattern . The evidence below provides quantitative and comparative data demonstrating why this specific CAS registration merits differentiated consideration in procurement decisions.

Quantitative Comparative Evidence for 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Versus Closest Analogs and Alternatives


Synthesis Yield Comparison: Microwave-Assisted Method Outperforms Conventional Thermal Route

A direct head-to-head comparison of synthesis routes for 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine reveals a substantial yield advantage for the microwave-assisted method over conventional thermal conditions. When evaluating procurement-scale synthesis or in-house preparation, this difference directly impacts material cost and availability.

Medicinal Chemistry Process Chemistry Synthetic Methodology

Lipophilicity Differentiation: XLogP3-AA Comparison with Piperidine Analog

The target compound exhibits lower lipophilicity (XLogP3-AA = -0.2 [1]) compared to its piperidine-substituted analog 6-(piperidin-1-yl)pyridazin-3-amine, for which the piperidine ring substitution has been described as enhancing lipophilicity and modulating blood-brain barrier penetration . The N-methylpiperazine moiety in the target compound introduces an additional hydrogen bond acceptor via the terminal tertiary amine, contributing to a 58.3 Ų topological polar surface area [1] that influences solubility and permeability profiles.

Physicochemical Profiling Drug Design Pharmacokinetics

Divergent Application Profile: CDK4 Inhibitor Development Versus Dopamine D2 Antagonism

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine is specifically documented as a reactant in the preparation of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, which have been characterized as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) . This oncological kinase targeting contrasts with the reported application of piperidine-substituted pyridazin-3-amine derivatives, which have been patented as fast dissociating dopamine D2 receptor antagonists for CNS indications [1]. The primary amine at the 3-position of the pyridazine ring in the target compound provides a critical synthetic handle for further derivatization toward CDK4-targeting scaffolds, a functional feature not present in N-substituted analogs where the amine is already derivatized.

Kinase Inhibition Oncology CNS Drug Discovery

Synthetic Accessibility: Aromatic Nucleophilic Substitution at Pyridazine 6-Position

The compound is accessed via aromatic nucleophilic substitution of 6-chloro-pyridazin-3-amine with 1-methylpiperazine, with the reaction proceeding under both thermal and microwave conditions . This synthetic route leverages the electrophilic character at the pyridazine 6-position adjacent to the electron-withdrawing N=N moiety. In contrast, the piperidine analog 6-(piperidin-1-yl)pyridazin-3-amine has been described in the context of mAChR activity modulation where the absence of a sulfonamide group improves selectivity , indicating that the scaffold choice between piperazine and piperidine is driven by distinct medicinal chemistry optimization goals rather than interchangeable synthetic convenience.

Synthetic Chemistry Building Block Utility Library Synthesis

Optimal Research and Procurement Scenarios for 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Based on Evidence


Medicinal Chemistry Programs Targeting Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Research groups developing CDK4 inhibitors for oncology applications should prioritize procurement of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine as a key synthetic intermediate. The compound is documented as a reactant in the preparation of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, which have been characterized as potent and selective CDK4 inhibitors [1]. The free primary amine at the pyridazine 3-position provides an essential synthetic handle for further derivatization toward CDK4-targeting pharmacophores. For large-scale preparation, the microwave-assisted synthesis route (78.87% yield at 170°C for 1.5 hours) is strongly recommended over conventional thermal methods (24.5% yield) to maximize material efficiency .

Kinase-Focused Chemical Library Synthesis and Fragment-Based Screening

This compound serves as a versatile pyridazine-based building block for constructing diverse kinase-targeted small molecule libraries. The pyridazine core has established utility in kinase inhibitor development, and the N-methylpiperazine substitution at the 6-position provides enhanced aqueous solubility (XLogP3-AA = -0.2) relative to more lipophilic piperidine-substituted alternatives [1]. The retained primary amine at the 3-position allows for facile amide coupling, reductive amination, or urea formation, enabling rapid exploration of chemical space around this scaffold. Procurement of gram to multi-gram quantities from commercial suppliers offering ≥95% purity is appropriate for parallel library synthesis workflows.

Process Chemistry Optimization of N-Heterocyclic SNAr Reactions

Process chemists seeking to optimize aromatic nucleophilic substitution reactions on electron-deficient heterocycles can utilize this compound as a model substrate for SNAr methodology development. The quantitative yield difference between microwave-assisted (78.87%) and conventional thermal (24.5%) synthesis routes provides a benchmark for evaluating reaction conditions and scalability [1]. The compound's physicochemical profile (predicted pKa 8.14±0.10, predicted boiling point 439.4±45.0°C) and storage requirements (room temperature, inert atmosphere, protected from light) inform handling protocols during process development [2].

Comparative SAR Studies of Piperazine Versus Piperidine Pyridazine Derivatives

Structure-activity relationship (SAR) investigations comparing the effects of N-methylpiperazine versus piperidine substitution at the pyridazine 6-position should include this compound as the reference piperazine-containing scaffold. The lipophilicity differential (XLogP3-AA = -0.2 for the piperazine derivative versus the lipophilicity-enhancing piperidine analog) [1] and the documented divergent therapeutic targeting (CDK4 for piperazine derivatives versus dopamine D2 for piperidine derivatives [2]) provide a framework for systematic exploration of how this substitution pattern influences target engagement, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.